N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethenyloxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(ethenyloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in these interactions can vary depending on the specific target and the biological context.
Comparison with Similar Compounds
- N-[4-(Ethenyloxy)phenyl]acetamide
- N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide
- N-[4-(Benzyloxy)phenyl]glycinamide
Comparison: N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide stands out due to its unique combination of an ethenyloxy group and a fluorobenzamide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to similar compounds, it may offer better performance in specific applications, such as in medicinal chemistry or materials science.
Properties
CAS No. |
59198-71-9 |
---|---|
Molecular Formula |
C15H12FNO2 |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
N-(4-ethenoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H12FNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h2-10H,1H2,(H,17,18) |
InChI Key |
LHHUMZBLYYMLTB-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.